Cas no 2228694-23-1 (3-(2-chloro-6-fluorophenoxy)azetidine)

3-(2-Chloro-6-fluorophenoxy)azetidine is a versatile azetidine derivative featuring a chloro-fluorophenoxy substituent, which enhances its utility in medicinal chemistry and agrochemical applications. The compound's azetidine core provides a rigid, saturated heterocyclic scaffold, contributing to improved metabolic stability and binding affinity in drug design. The presence of both chlorine and fluorine atoms on the phenoxy moiety offers tunable electronic and steric properties, facilitating selective interactions in target systems. This structural motif is particularly valuable in the development of enzyme inhibitors and receptor modulators. Its well-defined reactivity profile makes it a useful intermediate for further functionalization, enabling the synthesis of more complex bioactive molecules.
3-(2-chloro-6-fluorophenoxy)azetidine structure
2228694-23-1 structure
Product name:3-(2-chloro-6-fluorophenoxy)azetidine
CAS No:2228694-23-1
MF:C9H9ClFNO
Molecular Weight:201.625264883041
CID:6000222
PubChem ID:165636838

3-(2-chloro-6-fluorophenoxy)azetidine 化学的及び物理的性質

名前と識別子

    • Azetidine, 3-(2-chloro-6-fluorophenoxy)-
    • 3-(2-chloro-6-fluorophenoxy)azetidine
    • 2228694-23-1
    • EN300-1976272
    • インチ: 1S/C9H9ClFNO/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2
    • InChIKey: LYQYNWSLKUBUSO-UHFFFAOYSA-N
    • SMILES: N1CC(OC2=C(F)C=CC=C2Cl)C1

計算された属性

  • 精确分子量: 201.0356698g/mol
  • 同位素质量: 201.0356698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • 密度みつど: 1.320±0.06 g/cm3(Predicted)
  • Boiling Point: 279.0±40.0 °C(Predicted)
  • 酸度系数(pKa): 9.09±0.40(Predicted)

3-(2-chloro-6-fluorophenoxy)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1976272-10.0g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
10g
$4421.0 2023-06-02
Enamine
EN300-1976272-5g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
5g
$2981.0 2023-09-16
Enamine
EN300-1976272-0.1g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
0.1g
$904.0 2023-09-16
Enamine
EN300-1976272-1.0g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
1g
$1029.0 2023-06-02
Enamine
EN300-1976272-0.05g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
0.05g
$864.0 2023-09-16
Enamine
EN300-1976272-10g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
10g
$4421.0 2023-09-16
Enamine
EN300-1976272-1g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
1g
$1029.0 2023-09-16
Enamine
EN300-1976272-5.0g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
5g
$2981.0 2023-06-02
Enamine
EN300-1976272-2.5g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
2.5g
$2014.0 2023-09-16
Enamine
EN300-1976272-0.5g
3-(2-chloro-6-fluorophenoxy)azetidine
2228694-23-1
0.5g
$987.0 2023-09-16

3-(2-chloro-6-fluorophenoxy)azetidine 関連文献

3-(2-chloro-6-fluorophenoxy)azetidineに関する追加情報

3-(2-Chloro-6-fluorophenoxy)azetidine (CAS No. 2228694-23-1): A Versatile Building Block in Modern Pharmaceutical Chemistry

In the rapidly evolving field of medicinal chemistry, 3-(2-chloro-6-fluorophenoxy)azetidine (CAS No. 2228694-23-1) has emerged as a crucial heterocyclic compound with significant potential in drug discovery and development. This azetidine derivative, featuring a unique combination of chloro and fluoro substituents on its phenoxy moiety, represents an important pharmacophore in contemporary pharmaceutical research.

The molecular structure of 3-(2-chloro-6-fluorophenoxy)azetidine combines the constrained geometry of the azetidine ring with the electronic effects of halogen substituents, making it particularly valuable for structure-activity relationship studies. Researchers are increasingly interested in this compound as it addresses current challenges in drug design, particularly in developing molecules with improved metabolic stability and target selectivity - two key focus areas in modern pharmaceutical development.

Recent scientific literature highlights the growing importance of fluorinated azetidine derivatives like 3-(2-chloro-6-fluorophenoxy)azetidine in addressing current therapeutic needs. The compound's structural features make it particularly relevant for applications in CNS drug development, where the combination of the azetidine scaffold and halogen substituents can influence blood-brain barrier penetration - a hot topic in neuroscience research. Additionally, its potential in kinase inhibitor design aligns with the pharmaceutical industry's ongoing focus on targeted cancer therapies.

The synthetic versatility of 3-(2-chloro-6-fluorophenoxy)azetidine (CAS 2228694-23-1) makes it valuable for medicinal chemistry optimization. The azetidine nitrogen can serve as a point for further derivatization, while the halogenated phenoxy group offers opportunities for various coupling reactions. This dual functionality explains why it's becoming a preferred intermediate in the synthesis of novel bioactive compounds, particularly in the development of GPCR modulators and enzyme inhibitors.

From a physicochemical property perspective, 3-(2-chloro-6-fluorophenoxy)azetidine demonstrates characteristics that are highly desirable in modern drug candidates. The presence of both chlorine and fluorine atoms affects the compound's lipophilicity profile and electronic distribution, which are critical parameters in current drug-likeness assessments. These properties make it particularly interesting for researchers working on fragment-based drug discovery approaches.

The pharmaceutical industry's growing interest in saturated heterocycles has significantly increased demand for compounds like 3-(2-chloro-6-fluorophenoxy)azetidine. Market analyses suggest that azetidine-containing compounds are seeing expanded applications beyond traditional medicinal chemistry, including materials science and agrochemical research. This broad utility makes CAS 2228694-23-1 a compound worth watching in specialty chemical markets.

Quality considerations for 3-(2-chloro-6-fluorophenoxy)azetidine are particularly important given its pharmaceutical applications. Reputable suppliers typically provide comprehensive analytical data, including HPLC chromatograms and spectroscopic characterization (1H NMR, 13C NMR, and mass spectrometry). These quality control measures ensure the compound meets the stringent requirements of drug discovery programs and preclinical research.

Looking forward, 3-(2-chloro-6-fluorophenoxy)azetidine (CAS 2228694-23-1) is poised to play an increasingly important role in addressing current challenges in drug development. Its unique structural features align well with industry needs for compounds that can help optimize pharmacokinetic properties while maintaining target engagement. As research continues to explore the potential of constrained ring systems in medicinal chemistry, this compound will likely remain a valuable tool for molecular design and lead optimization efforts.

For researchers and procurement specialists, understanding the synthetic routes to 3-(2-chloro-6-fluorophenoxy)azetidine is crucial. Modern approaches often employ transition metal-catalyzed coupling strategies or ring-closing methodologies to construct the azetidine core. These synthetic considerations are particularly relevant given the current emphasis on green chemistry principles and atom economy in pharmaceutical manufacturing.

In conclusion, 3-(2-chloro-6-fluorophenoxy)azetidine represents an important addition to the toolkit of medicinal chemists. Its combination of structural features, synthetic versatility, and favorable physicochemical properties make it particularly valuable in today's research landscape focused on developing safer, more effective therapeutics. As the pharmaceutical industry continues to explore new chemical space for drug discovery, compounds like CAS 2228694-23-1 will undoubtedly play a significant role in shaping future medicines.

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